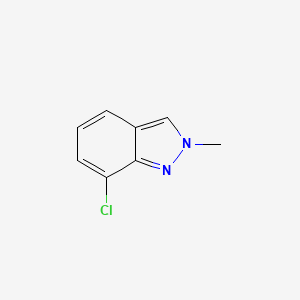

7-Chloro-2-methyl-2H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-2-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-11-5-6-3-2-4-7(9)8(6)10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUUPXABAFLXFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC=C(C2=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Chloro-2-methyl-2H-indazole synthesis pathways

An In-Depth Technical Guide to the Synthesis of 7-Chloro-2-methyl-2H-indazole

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This compound is a critical heterocyclic building block in medicinal chemistry, recognized for its role in the synthesis of complex pharmaceutical agents.[1] Notably, its derivatives are under active investigation as selective estrogen receptor β (ERβ) ligands for the treatment of neurodegenerative diseases such as multiple sclerosis, where they have been shown to promote remyelination and modulate immune responses.[2][3][4][5] The synthesis of this specific N2-alkylated indazole isomer presents a significant challenge due to the inherent tautomerism of the indazole ring, which often leads to mixtures of N1 and N2 substituted products.[6][7] This guide provides a detailed examination of the primary synthetic pathways to this compound, focusing on two core strategies: the regioselective N-methylation of a pre-formed 7-chloro-1H-indazole core and de novo synthesis methods that construct the bicyclic system with the N2-methyl group already incorporated. We will dissect the underlying chemical principles, provide field-proven experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal pathway for their specific application, from laboratory-scale discovery to process development.

Introduction: The Significance of the 2H-Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole, is a privileged scaffold in drug discovery, imparting favorable physicochemical properties and metabolic stability compared to isosteres like indoles.[6][7] The ability to functionalize at two distinct nitrogen atoms (N1 and N2) allows for extensive structure-activity relationship (SAR) exploration.[6] While the 1H-indazole tautomer is generally the more thermodynamically stable form, the 2H-indazole isomer is a crucial component in numerous biologically active molecules.[7][8]

The primary synthetic hurdle is controlling the regioselectivity of N-alkylation. Direct alkylation of the indazole anion typically favors the N1 position, often resulting in difficult-to-separate isomeric mixtures.[6][9] Consequently, developing robust and selective methods for the synthesis of 2-alkyl-2H-indazoles is an area of intense research. This compound exemplifies this challenge and is of high interest due to the promising therapeutic potential of its derivatives in promoting myelin repair.[10][11][12] This guide details the most effective strategies to overcome this regioselectivity challenge and achieve high-yield synthesis of the desired N2 isomer.

Pathway I: Regioselective N-Methylation of 7-Chloro-1H-indazole

This approach begins with the commercially available or synthetically accessible 7-chloro-1H-indazole and focuses on directing the methylation specifically to the N2 position. The key to this strategy is overcoming the thermodynamic preference for N1 alkylation.

Causality Behind N2-Selective Methylation

Achieving N2 selectivity often involves leveraging specific reaction conditions that favor the kinetic product or employ directing effects. Acid-catalyzed conditions have proven particularly effective. Under acidic conditions, the reaction does not proceed via the indazole anion but through an activated intermediate where the N2 position becomes more nucleophilic or sterically accessible. Furthermore, the electronic properties of substituents on the indazole ring play a critical role. Electron-withdrawing groups at the C7 position, such as the chloro-group in our target, have been shown to confer excellent N2 regioselectivity in alkylation reactions.[13]

Method A: Acid-Promoted Methylation with Alkyl Trichloroacetimidates

A general and highly selective procedure for N2-alkylation utilizes alkyl 2,2,2-trichloroacetimidates as the alkylating agent, promoted by a strong acid like trifluoromethanesulfonic acid (TfOH) or a Lewis acid such as copper(II) triflate.[6][14] This method is broadly applicable to a range of primary, secondary, and tertiary alkyl groups and avoids the formation of N1-isomers.[14]

Workflow Diagram: N2-Alkylation Pathway

Caption: General workflow for selective N2-methylation.

Experimental Protocol: N2-Methylation via Trichloroacetimidate

-

Step 1: Reagent Preparation: In a flame-dried, inert atmosphere (N₂ or Ar) flask, dissolve 7-chloro-1H-indazole (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Step 2: Addition of Alkylating Agent: Add methyl 2,2,2-trichloroacetimidate (1.2 - 1.5 eq).

-

Step 3: Catalysis: Cool the mixture to 0 °C and slowly add trifluoromethanesulfonic acid (TfOH, ~10 mol%).

-

Step 4: Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

-

Step 5: Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Step 6: Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

| Parameter | Condition | Rationale | Reference |

| Methylating Agent | Methyl 2,2,2-trichloroacetimidate | Highly reactive electrophile under acidic conditions. | [6][14] |

| Catalyst | TfOH or Cu(OTf)₂ | Strong acid protonates the imidate, creating a potent electrophile. | [14] |

| Solvent | Anhydrous DCM or DCE | Aprotic solvent prevents interference with the acidic catalyst. | [14] |

| Temperature | 0 °C to RT | Allows for controlled initiation of the reaction. | [14] |

| Selectivity | >95% N2 isomer | Acidic conditions strongly favor N2-alkylation over N1. | [6][14] |

| Yield | Good to Excellent (>80%) | Efficient conversion with minimal side products. | [14] |

Pathway II: De Novo Synthesis Strategies

De novo synthesis involves constructing the this compound core from acyclic or monocyclic precursors. This approach elegantly bypasses the N1/N2 regioselectivity issue by incorporating the N2-methyl group from the outset.

Method A: Condensation and Cadogan Reductive Cyclization

This powerful one-pot method builds the indazole ring from an appropriately substituted o-nitrobenzaldehyde.[15] The process involves the initial formation of an ortho-imino-nitrobenzene intermediate, which then undergoes an intramolecular reductive cyclization promoted by a phosphine reagent.[15]

Mechanism Causality: The reaction proceeds via two key steps. First, a simple condensation between 2-chloro-6-nitrobenzaldehyde and methylamine forms the corresponding imine. Second, a deoxygenative cyclization is initiated by tri-n-butylphosphine, which reduces the nitro group, leading to the formation of the N-N bond and the stable aromatic indazole ring. The entire sequence is regiochemically defined by the choice of starting materials.

Workflow Diagram: De Novo Cadogan Cyclization

Caption: One-pot synthesis via Cadogan cyclization.

Experimental Protocol: One-Pot Cadogan Cyclization

-

Step 1: Reaction Setup: To a solution of 2-chloro-6-nitrobenzaldehyde (1.0 eq) in a suitable solvent like isopropanol (i-PrOH), add methylamine (as a solution in THF or EtOH, ~1.1 eq).[15]

-

Step 2: Condensation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Step 3: Reductive Cyclization: Add tri-n-butylphosphine (1.5 - 2.0 eq) to the reaction mixture.

-

Step 4: Heating: Heat the reaction to approximately 80 °C and maintain for 6-18 hours, monitoring by TLC or LC-MS.[15]

-

Step 5: Work-up and Purification: After cooling to room temperature, concentrate the solvent under reduced pressure. The residue can be directly purified by flash column chromatography on silica gel to afford the target compound.

Method B: Copper-Catalyzed Three-Component Synthesis

Another efficient de novo route is a one-pot, three-component reaction catalyzed by copper(I).[16] This method couples a 2-bromobenzaldehyde, a primary amine, and sodium azide to form the 2H-indazole ring. The copper catalyst is crucial for facilitating the formation of both the C-N and N-N bonds.[16] For our target, this would require 2-bromo-6-chlorobenzaldehyde as a starting material.

| Parameter | Condition | Rationale | Reference |

| Starting Material | 2-chloro-6-nitrobenzaldehyde | Readily available precursor defining the final substitution pattern. | [15] |

| Nitrogen Source | Methylamine | Directly incorporates the required N2-methyl group. | [15] |

| Reducing Agent | Tri-n-butylphosphine | Efficiently promotes the deoxygenative cyclization of the nitro-imine. | [15] |

| Solvent | Isopropanol (i-PrOH) | Effective solvent for both condensation and cyclization steps. | [15] |

| Key Advantage | One-pot procedure | Operationally simple, avoids isolation of intermediates, improving efficiency. | [15] |

| Yield | Moderate to Excellent | Provides good yields for a variety of substituted indazoles. | [15] |

Comparative Analysis of Synthetic Pathways

The choice between regioselective alkylation and de novo synthesis depends on factors such as starting material availability, scalability, and desired operational simplicity.

| Feature | Pathway I: N-Methylation | Pathway II: De Novo Synthesis |

| Key Challenge | Controlling N1 vs. N2 regioselectivity. | Availability of multi-substituted precursors. |

| Starting Materials | 7-Chloro-1H-indazole. | Substituted o-nitro or o-bromobenzaldehydes. |

| Regiocontrol | Excellent, directed by catalyst/conditions. | Absolute, defined by starting materials. |

| Scalability | Generally high; catalyst loading is a factor. | Good; one-pot nature is advantageous. |

| Versatility | Can be adapted for various N2-alkyl groups. | Less flexible; requires a new aldehyde for each C-substituent pattern. |

| Ideal Application | Late-stage functionalization, SAR studies. | Large-scale synthesis where regiochemical purity is paramount. |

Conclusion and Authoritative Grounding

The synthesis of this compound can be achieved with high efficiency and regiochemical control through two primary strategies. The regioselective N-methylation of 7-chloro-1H-indazole under acidic conditions, particularly with methyl 2,2,2-trichloroacetimidate, offers a robust and high-yielding route that leverages modern catalytic methods to solve the classic N1/N2 selectivity problem.[6][14] Alternatively, de novo methods like the one-pot Cadogan reductive cyclization provide an elegant solution by building the heterocyclic core with the N2-substituent in place, ensuring complete regiocontrol from the start.[15]

The selection of a specific pathway should be guided by the project's goals. For rapid analogue synthesis and SAR exploration, the N-methylation route is highly adaptable. For large-scale manufacturing campaigns where cost of goods and process simplicity are dominant drivers, a well-optimized one-pot de novo synthesis is often superior. Both approaches represent state-of-the-art solutions for accessing this valuable building block, paving the way for further development of novel therapeutics for neurodegenerative and other diseases.

References

- EvitaChem. This compound.

- Organic Chemistry Portal. Synthesis of 2H-indazoles.

- Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226.

- Organic Chemistry Portal. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.

- Chemical Communications (RSC Publishing). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds.

- ResearchGate. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.

- Schunder, S. S., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 21(2), 223.

- Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117.

- Brown, A. D., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(12), 8345-8351.

- University College Cork. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.

- ResearchGate. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents.

- ResearchGate. ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.

- Panda, S. S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(7), 1469-1504.

- Caribbean Journal of Sciences and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.

- Feri, M., et al. (2025). Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery. Scientific Reports.

- Multiple Sclerosis News Today. (2019). Study: Chloroindazole compounds show promise as treatments.

- Karim, H., et al. (2019). Analogues of ERβ ligand chloroindazole exert immunomodulatory and remyelinating effects in a mouse model of multiple sclerosis. Scientific Reports, 9(1), 503.

- ResearchGate. Analogues of ERβ ligand chloroindazole exert immunomodulatory and remyelinating effects in a mouse model of multiple sclerosis.

- Illinois Experts. Analogues of ERβ ligand chloroindazole exert immunomodulatory and remyelinating effects in a mouse model of multiple sclerosis.

- ResearchGate. Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery.

- PubMed. Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery.

- Global Autoimmune Institute. Breakthrough Compound Reverses Myelin Loss.

- FirstWord Pharma. Cadenza Bio Announces Peer-Reviewed Study Showing Oral, Brain-Penetrant ERβ Ligands Drive Remyelination and Functional Recovery in MS Models.

Sources

- 1. Buy this compound (EVT-1449897) | 1216469-16-7 [evitachem.com]

- 2. Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multiple Sclerosis Foundation - Study: Chloroindazole compounds show promise as treatments [msfocus.org]

- 4. autoimmuneinstitute.org [autoimmuneinstitute.org]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caribjscitech.com [caribjscitech.com]

- 9. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analogues of ERβ ligand chloroindazole exert immunomodulatory and remyelinating effects in a mouse model of multiple sclerosis [escholarship.org]

- 11. experts.illinois.edu [experts.illinois.edu]

- 12. Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. research.ucc.ie [research.ucc.ie]

- 14. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]

- 15. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]

- 16. 2H-Indazole synthesis [organic-chemistry.org]

Introduction: The Significance of 7-Chloro-2-methyl-2H-indazole

An In-depth Technical Guide to the Physicochemical Properties of 7-Chloro-2-methyl-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 1216469-16-7) is a substituted heterocyclic compound built upon the indazole scaffold. The indazole core, a fusion of benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in molecules with diverse and potent biological activities.[1][2] The specific substitution pattern of this molecule—a chlorine atom at the 7-position and a methyl group on the nitrogen at the 2-position (the N-2 tautomer)—defines its unique electronic and steric properties.[3] These features make it a valuable building block in the synthesis of more complex molecules targeted for therapeutic applications, including potential antimicrobial and anticancer agents.[2][3]

The N-2 methylation is a critical structural feature. In the broader indazole family, the dipole moment of the 2H-indazole tautomer is significantly greater than that of the 1H-indazole, and the basicity also differs, which can profoundly impact molecular interactions and pharmacokinetic properties.[4] Understanding the precise physicochemical properties of this compound is therefore not merely an academic exercise; it is a prerequisite for its effective use in drug discovery, enabling researchers to predict its behavior, design appropriate assays, and develop viable formulations.

This guide provides a comprehensive overview of the core physicochemical identity of this compound and presents a validated experimental framework for its complete characterization.

Section 1: Core Molecular and Physicochemical Identity

A thorough understanding of a compound begins with its fundamental identifiers and key physicochemical parameters. While extensive experimental data for this specific molecule is not widely published, we can consolidate its known identifiers and reference predicted values or data from close analogs to build a working profile.

Table 1: Physicochemical Properties of this compound

| Property | Value / Information | Source / Comment |

|---|---|---|

| IUPAC Name | This compound | [3] |

| CAS Number | 1216469-16-7 | [3] |

| Molecular Formula | C₈H₇ClN₂ | [3] |

| Molecular Weight | 166.61 g/mol | [3] |

| Physical Form | Solid at room temperature. | [3] |

| Melting Point | Not experimentally reported. Determination protocol is provided in Section 2.3. | - |

| Boiling Point | Not experimentally reported. Predicted for analog 7-Chloro-1H-indazole: 309.5±15.0 °C. | Predicted data for a related compound. |

| Aqueous Solubility | Not experimentally reported. Determination protocol is provided in Section 2.4. | - |

| Lipophilicity (LogP) | Not experimentally reported. XLogP3 predicted for isomer 6-Chloro-2-methyl-2H-indazole: 2.6. | [5] Computed value for an isomeric compound. Protocol for experimental determination is in Section 2.5. |

| pKa (Acidic) | Not experimentally reported. Predicted for parent 1H-Indazole: 13.86. | [4] Data for the parent scaffold, which is a stronger acid. |

| pKa (Basic) | Not experimentally reported. The pKa of the conjugate acid of parent 1H-Indazole is 1.31. |[4] Data for the parent scaffold, which is a weaker base. |

Section 2: A Validated Experimental Framework for Characterization

For any research chemical, particularly one intended for drug development, in-house verification of its identity, purity, and core properties is a critical step that ensures the reliability of all subsequent biological data. This section provides self-validating, step-by-step protocols for the comprehensive physicochemical characterization of a newly synthesized or procured batch of this compound.

Caption: Workflow for comprehensive physicochemical characterization.

Protocol 2.1: Identity and Purity Confirmation by Spectroscopy and Chromatography

Expertise & Rationale: This protocol establishes the molecular identity and purity, which is the foundational step for all further experiments. We use a combination of Nuclear Magnetic Resonance (NMR) for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, and High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment. The choice of deuterated chloroform (CDCl₃) as the initial NMR solvent is based on the expected non-polar nature of the molecule, though DMSO-d₆ is a viable alternative if solubility is poor.[6]

Methodology:

-

Sample Preparation for NMR:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.

-

Expected Signals: The spectrum should be consistent with the structure: aromatic protons in the ~7.0-8.0 ppm region, a singlet for the N-methyl group (~4.0 ppm), and a singlet for the indazole C3-proton. The integration of these regions should correspond to the number of protons in the structure.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Signals: Expect signals corresponding to the 8 carbon atoms in the molecule, with aromatic carbons typically appearing between 110-150 ppm and the N-methyl carbon appearing further upfield.

-

-

Mass Spectrometry (MS) Acquisition:

-

Prepare a dilute solution of the sample in methanol or acetonitrile (~0.1 mg/mL).

-

Infuse the solution into an electrospray ionization (ESI) mass spectrometer operating in positive ion mode.

-

Expected Result: The primary ion observed should correspond to the protonated molecule [M+H]⁺ at m/z 167.04. The characteristic isotopic pattern for one chlorine atom (a ~3:1 ratio of [M+H]⁺ to [M+2+H]⁺) must be present.

-

-

Purity Analysis by HPLC:

-

Mobile Phase: Prepare Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

-

Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Gradient: Run a gradient from 5% B to 95% B over 15-20 minutes.

-

Detection: Use a UV detector set to a wavelength where the compound absorbs (e.g., 254 nm).

-

Analysis: The purity is calculated by the area percentage of the main peak relative to the total area of all peaks. A purity of ≥95% is typically required for use in biological assays.

-

Protocol 2.2: Physical State and Appearance

Methodology:

-

Observe the sample at ambient temperature (20-25°C).

-

Record the physical form (e.g., crystalline solid, amorphous powder) and color. This compound is expected to be a solid.[3]

Protocol 2.3: Melting Point Determination

Expertise & Rationale: The melting point is a crucial indicator of purity. A sharp melting range (typically <2°C) suggests a highly pure compound, whereas a broad or depressed range indicates the presence of impurities.

Methodology:

-

Place a small, dry amount of the powdered sample into a capillary tube, sealed at one end.

-

Tap the tube gently to pack the sample to a height of 2-3 mm.

-

Place the tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-15°C per minute initially.

-

Once the temperature is within 20°C of the expected melting point, reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting range is T₁ - T₂.

Protocol 2.4: Aqueous Solubility Determination (Shake-Flask Method)

Expertise & Rationale: Aqueous solubility is a critical parameter for any compound intended for biological testing or oral administration. Low solubility can lead to poor absorption and unreliable results in vitro.[2] The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.

Methodology:

-

Add an excess amount of the solid compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

-

Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the suspension for 24 hours to ensure equilibrium is reached.

-

After 24 hours, allow the suspension to settle. Remove an aliquot of the supernatant, taking care not to disturb the solid pellet.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any remaining undissolved particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method, comparing the peak area to a standard curve prepared with known concentrations of the compound.

-

Express the solubility in µg/mL or µM.

Protocol 2.5: Lipophilicity (LogP) Determination by RP-HPLC

Expertise & Rationale: Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A high LogP indicates greater lipid solubility. The reverse-phase HPLC method is a rapid and reliable way to estimate LogP by correlating a compound's retention time with that of known standards.

Methodology:

-

Standard Preparation: Prepare solutions of a series of standard compounds with known LogP values (e.g., uracil, aniline, toluene, naphthalene) in the mobile phase.

-

Sample Preparation: Prepare a solution of this compound in the mobile phase.

-

Chromatography:

-

Use a C18 column and an isocratic mobile phase (e.g., 60:40 acetonitrile:water).

-

Inject each standard and the test compound, recording the retention time (t_R).

-

Determine the column dead time (t_0) by injecting a non-retained compound like uracil.

-

-

Calculation:

-

Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.

-

Plot log(k) versus the known LogP values for the standards. This should yield a linear relationship.

-

Using the equation of the line from the standard curve, calculate the LogP of this compound from its measured log(k) value.

-

Section 3: Synthetic Pathway Overview

The synthesis of 2H-indazoles, including N-2 methylated derivatives, can be achieved through several modern synthetic methodologies. A common and effective approach involves a copper-catalyzed, one-pot, three-component reaction.[7] This method is valued for its efficiency and tolerance of various functional groups.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound (EVT-1449897) | 1216469-16-7 [evitachem.com]

- 4. caribjscitech.com [caribjscitech.com]

- 5. 6-chloro-2-methyl-2H-indazole | C8H7ClN2 | CID 10899063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijcrt.org [ijcrt.org]

- 7. 2H-Indazole synthesis [organic-chemistry.org]

An In-Depth Technical Guide to 7-Chloro-2-methyl-2H-indazole: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow it to interact with a wide range of biological targets, making it a cornerstone in the design of novel therapeutics.[2] Among the various substituted indazoles, 7-Chloro-2-methyl-2H-indazole has garnered significant attention as a versatile building block, particularly in the development of kinase inhibitors for oncology.[3] This technical guide provides a comprehensive overview of this compound, covering its chemical identifiers, physicochemical properties, synthesis, applications in drug discovery, and essential safety and handling information.

Core Identifiers and Chemical Structure

A precise understanding of a compound's identity is fundamental for any research and development endeavor. The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| CAS Number | 1216469-16-7[3] |

| IUPAC Name | 7-chloro-2-methylindazole[3] |

| Molecular Formula | C₈H₇ClN₂[3] |

| Molecular Weight | 166.61 g/mol [3] |

| Canonical SMILES | CN1C=C2C=CC=C(C2=N1)Cl[3] |

| InChI Key | NZUUPXABAFLXFW-UHFFFAOYSA-N[3] |

The structure of this compound is characterized by a bicyclic system where a benzene ring is fused to a pyrazole ring. The chlorine atom at the 7-position and the methyl group at the 2-position of the indazole core significantly influence the molecule's steric and electronic properties, which in turn dictates its reactivity and biological activity.[3]

Physicochemical Properties

While specific experimental data for melting and boiling points can vary with purity, this compound is typically a solid at room temperature.[3] The table below provides a summary of its key physicochemical properties.

| Property | Value | Source |

| Physical State | Solid | [3] |

| Purity (Commercial) | ≥98% | [3] |

| Storage Conditions | 4°C | [3] |

Further characterization of this compound would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.[3]

Synthesis of this compound: A Methodological Overview

The synthesis of 2H-indazoles has been an area of active research, with several methodologies developed to access this important heterocyclic core. A common and effective route for the preparation of this compound involves the cyclization of a substituted benzonitrile with a hydrazine derivative.[3]

A prevalent synthetic pathway involves the reaction of 2-chlorobenzonitrile with methylhydrazine. This reaction is typically carried out in a suitable solvent such as ethanol or methanol under acidic conditions and at elevated temperatures, generally between 80°C and 100°C, to facilitate the cyclization process.[3]

Below is a generalized experimental protocol based on established methods for 2H-indazole synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-chlorobenzonitrile

-

Methylhydrazine

-

Anhydrous ethanol or methanol

-

Acid catalyst (e.g., hydrochloric acid in an inert solvent)

-

Round-bottom flask with reflux condenser

-

Stirring apparatus and heating mantle

-

Standard laboratory glassware for workup and purification

-

Purification system (e.g., flash column chromatography)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-chlorobenzonitrile in anhydrous ethanol (or methanol).

-

Addition of Reagents: To the stirred solution, add methylhydrazine. Subsequently, carefully add the acid catalyst.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-100°C) and maintain this temperature for several hours, monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. The solvent is then typically removed under reduced pressure. The resulting residue is then taken up in an organic solvent and washed with an aqueous solution to remove any remaining acid and salts.

-

Purification: The crude product is then purified, commonly by flash column chromatography on silica gel, to yield pure this compound.

-

Characterization: The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its identity and purity.

Caption: Generalized workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The indazole scaffold is a key pharmacophore in numerous FDA-approved drugs.[4] The specific substitution pattern of this compound makes it a valuable intermediate in the synthesis of complex drug candidates, particularly in the realm of oncology.

The primary application of this compound is as a building block in the synthesis of kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The indazole core can mimic the adenine region of ATP, the natural substrate for kinases, allowing indazole-based inhibitors to competitively bind to the ATP-binding site of these enzymes.[5]

The 7-chloro substituent can engage in favorable interactions within the kinase active site, potentially enhancing binding affinity and selectivity. The N2-methyl group serves to block a potential site of metabolism and can also influence the overall conformation of the molecule, which is critical for effective binding to the target protein.[6]

-

Tyrosine Kinases: These are critical targets in cancer therapy, and indazole-based compounds have shown significant promise in inhibiting their activity.

-

Serine/Threonine Kinases: This class of kinases is also implicated in cancer and other diseases, and the indazole scaffold has been successfully employed in the design of inhibitors.

The versatility of this compound allows for further chemical modifications, enabling medicinal chemists to fine-tune the pharmacological properties of the final drug candidates.[3]

Caption: Role of this compound in the drug discovery pipeline.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[7]

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, it is always recommended to consult the specific Safety Data Sheet provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its unique structural features make it an important component in the design of kinase inhibitors with potential applications in oncology. A thorough understanding of its chemical properties, synthesis, and safe handling is crucial for its effective utilization in research and drug development. As the quest for novel and more effective therapeutics continues, the importance of key intermediates like this compound is poised to grow.

References

-

KEIMFARBEN GMBH. (n.d.). Safety data sheet. Retrieved from [Link]

-

The Royal Society of Chemistry. (2020). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Retrieved from [Link]

-

3M. (n.d.). Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

-

PubChem. (n.d.). This compound-4-carbaldehyde. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

-

Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

-

National Institutes of Health. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Advances in C–H Functionalization of 2H-Indazoles | Request PDF. Retrieved from [Link]

-

MDPI. (n.d.). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Retrieved from [Link]

-

Chemical Synthesis Database. (2025). 2-methyl-6-nitro-2H-indazole. Retrieved from [Link]

-

PubChem. (n.d.). 6-chloro-2-methyl-2H-indazole. Retrieved from [Link]

Sources

- 1. 7-CHLORO-1H-INDAZOLE CAS#: 37435-12-4 [m.chemicalbook.com]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Buy this compound (EVT-1449897) | 1216469-16-7 [evitachem.com]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 7. keim.com [keim.com]

An In-Depth Technical Guide to the Solubility Profile of 7-Chloro-2-methyl-2H-indazole

This guide provides a comprehensive analysis of the solubility characteristics of 7-Chloro-2-methyl-2H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery.[1][2][3] Given the critical role of solubility in reaction kinetics, purification, formulation, and bioavailability, a thorough understanding of this parameter is paramount for researchers, scientists, and drug development professionals.[4][5][6]

Introduction to this compound

This compound is a substituted indazole with the molecular formula C₈H₇ClN₂ and a molecular weight of approximately 166.61 g/mol .[1][7][8] The indazole core, a bicyclic system composed of fused benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2][3][9][10] The specific substitution pattern of this compound, featuring a chlorine atom on the benzene ring and a methyl group on the pyrazole nitrogen, significantly influences its physicochemical properties, including its solubility.

The "2H-indazole" designation indicates that the methyl group is attached to the nitrogen at the 2-position of the pyrazole ring. This tautomeric form can influence the molecule's dipole moment and hydrogen bonding capabilities compared to its 1H-indazole counterpart.[2][9]

Theoretical Solubility Profile

In the absence of extensive empirical data in the public domain, a theoretical solubility profile can be constructed based on the molecular structure of this compound and the principle of "like dissolves like."[11] This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

The key structural features influencing the solubility of this compound are:

-

The Indazole Ring System: This aromatic, heterocyclic core is largely nonpolar, contributing to solubility in nonpolar solvents.

-

The Chlorine Atom: The electronegative chlorine atom introduces a polar C-Cl bond, increasing the molecule's overall polarity and potential for dipole-dipole interactions.

-

The Nitrogen Atoms: The two nitrogen atoms in the pyrazole ring are capable of acting as hydrogen bond acceptors, which can enhance solubility in protic solvents.

-

The Methyl Group: The N-methyl group is a nonpolar, hydrophobic moiety that can slightly decrease solubility in polar solvents.

Based on these features, a predicted solubility profile in common laboratory solvents is presented in Table 1.

Table 1: Predicted Solubility Profile of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The nitrogen atoms can act as hydrogen bond acceptors, but the overall molecule has significant nonpolar character from the aromatic rings and the methyl group, limiting aqueous solubility. Solubility is expected to be higher in alcohols than in water due to the alkyl portion of the alcohols interacting favorably with the nonpolar regions of the molecule. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Acetone | High | These solvents can engage in strong dipole-dipole interactions with the polar C-Cl bond and the indazole ring system. The lack of a hydrogen-bonding network in these solvents, as seen in water, allows for better solvation of the molecule. DMSO and DMF are particularly good solvents for many organic compounds used in drug discovery.[12] |

| Nonpolar | Hexane, Toluene, Dichloromethane (DCM) | Moderate to High | The nonpolar aromatic core of the indazole and the methyl group will interact favorably with nonpolar solvents through van der Waals forces. Dichloromethane, with its moderate polarity, is often an effective solvent for compounds of intermediate polarity like this one. |

Experimental Determination of Solubility

While theoretical predictions are useful, empirical determination is essential for accurate solubility data. The following section outlines a standard laboratory protocol for determining the solubility of a solid compound like this compound. The "shake-flask" method is a widely accepted technique for determining thermodynamic solubility.[13]

The workflow for determining the solubility of this compound is depicted in the following diagram:

Caption: Experimental workflow for solubility determination.

-

Preparation of Stock Solutions and Standards:

-

Prepare a stock solution of this compound of known concentration in a highly soluble solvent (e.g., DMSO).

-

From the stock solution, prepare a series of calibration standards of known concentrations.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the test solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) without disturbing the solid. Alternatively, centrifuge the vials and collect the supernatant. Filtration through a syringe filter (e.g., 0.22 µm) is also a common method.

-

-

Quantification:

-

Dilute the saturated solution with a suitable solvent to bring the concentration within the range of the calibration standards.

-

Analyze the diluted samples and the calibration standards using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Nuclear Magnetic Resonance (NMR) spectroscopy.[13]

-

Construct a calibration curve by plotting the analytical signal versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the solubility of this compound in the test solvent by multiplying the concentration of the diluted sample by the dilution factor.

-

Factors Influencing Solubility and Experimental Choices

The choice of solvents for screening is critical and should be guided by the intended application.[5][6][12][14] For early-stage drug discovery, solvents like DMSO and buffered aqueous solutions are common.[4] For synthesis and purification, a wider range of organic solvents would be explored.

The following logical relationship diagram illustrates the key factors influencing the solubility of an organic compound:

Caption: Factors influencing the solubility of a compound.

Safety Considerations

When handling this compound and the solvents mentioned, it is crucial to follow standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[15][16][17][18][19] All work should be conducted in a well-ventilated fume hood.[17] Consult the Safety Data Sheet (SDS) for this compound and each solvent for specific handling and disposal information.[15][16][17][18][19]

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is limited, a theoretical assessment based on its molecular structure provides valuable guidance for its use in a laboratory setting. It is predicted to have high solubility in polar aprotic solvents like DMSO and DMF, moderate to high solubility in nonpolar solvents, and low to moderate solubility in polar protic solvents. For precise applications, the experimental protocol outlined in this guide should be followed to determine its thermodynamic solubility in the solvents of interest. This information is fundamental for the successful development of synthetic routes, purification strategies, and formulations involving this compound.

References

- EvitaChem. (n.d.). Buy this compound (EVT-1449897) | 1216469-16-7.

-

Pessanha, M., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-883. Retrieved from [Link]

- Byrne, F. P., et al. (2025). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. Journal of Medicinal Chemistry.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). This compound-4-carbaldehyde. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Solvent selection for pharmaceuticals. Retrieved from [Link]

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing.

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Solvent Selection. Retrieved from [Link]

-

ACS Publications. (2025, December 8). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. Journal of Medicinal Chemistry. Retrieved from [Link]

- Unknown. (n.d.). Safety data sheet.

-

ResearchGate. (n.d.). (PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [Link]

-

Kamal, A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(15), 4437. Retrieved from [Link]

- Sigma-Aldrich. (2025, December 24). SAFETY DATA SHEET.

- Cayman Chemical. (2021, April 5). Safety Data Sheet.

-

MDPI. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

- 3M. (n.d.). Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica.

-

Oriental Journal of Chemistry. (n.d.). Novel Substituted Indazoles towards Potential Antimicrobial Agents. Retrieved from [Link]

- CymitQuimica. (2024, December 19). Safety Data Sheet.

-

PubChem. (n.d.). 6-chloro-2-methyl-2H-indazole. Retrieved from [Link]

Sources

- 1. Buy this compound (EVT-1449897) | 1216469-16-7 [evitachem.com]

- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 7. This compound | 1216469-16-7 [m.chemicalbook.com]

- 8. 6-chloro-2-methyl-2H-indazole | C8H7ClN2 | CID 10899063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 11. chem.ws [chem.ws]

- 12. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - OAK Open Access Archive [oak.novartis.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Solvent Selection – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 15. keim.com [keim.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. multimedia.3m.com [multimedia.3m.com]

- 19. static.cymitquimica.com [static.cymitquimica.com]

The Strategic Utility of 7-Chloro-2-methyl-2H-indazole in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the indazole scaffold stands out as a "privileged" structure, a core component in numerous approved and investigational drugs.[1][2] Its rigid, bicyclic nature and versatile substitution patterns allow for precise three-dimensional orientation of functional groups, facilitating optimal interactions with biological targets. Within this important class of heterocycles, 7-Chloro-2-methyl-2H-indazole has emerged as a particularly valuable building block, offering a unique combination of chemical reactivity and steric and electronic properties that are highly sought after in the design of targeted therapeutics.[3] This guide provides a comprehensive overview of the synthesis, characterization, and strategic application of this key intermediate, offering field-proven insights and detailed protocols to empower researchers in their drug discovery endeavors.

Structural and Physicochemical Profile

This compound (CAS No. 1216469-16-7) is a solid at room temperature with a molecular formula of C₈H₇ClN₂ and a molecular weight of 166.61 g/mol .[3] The structure features a benzene ring fused to a pyrazole ring, with a chlorine atom at the 7-position and a methyl group regioselectively placed on the N-2 nitrogen of the pyrazole. This specific N-methylation is crucial as it locks the tautomeric form, ensuring a consistent and predictable geometry for molecular modeling and structure-activity relationship (SAR) studies.[3] The chlorine atom at the 7-position significantly influences the molecule's electronic properties, acting as an electron-withdrawing group that can modulate the pKa of the heterocyclic system and participate in halogen bonding or other non-covalent interactions with protein targets.[3]

| Property | Value | Source |

| CAS Number | 1216469-16-7 | [3] |

| Molecular Formula | C₈H₇ClN₂ | [3] |

| Molecular Weight | 166.61 g/mol | [3] |

| Appearance | Solid | [3] |

Synthesis of the this compound Core

The regioselective synthesis of 2H-indazoles, and specifically N-2 methylated indazoles, is a key challenge that has been addressed through various synthetic strategies. The most direct and commonly employed method for the preparation of this compound involves the cyclization of a suitably substituted precursor.

One of the most reliable routes proceeds from 2-chloro-6-nitrobenzaldehyde and methylamine, followed by a reductive cyclization. This approach offers good control over the regioselectivity of the N-methylation.

Figure 1: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis via Reductive Cyclization

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

Step 1: Condensation to form N-((2-chloro-6-nitrophenyl)methylene)methanamine

-

To a solution of 2-chloro-6-nitrobenzaldehyde (1.0 eq) in methanol (5 vol) at 0 °C, add a solution of methylamine (1.1 eq, as a solution in a suitable solvent like THF or water) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the solvent is typically removed under reduced pressure to yield the crude imine intermediate, which is often used in the next step without further purification.

Step 2: Reductive Cyclization to this compound

-

Dissolve the crude imine from Step 1 in a high-boiling point solvent such as triethyl phosphite (P(OEt)₃, which also acts as the reducing agent) or a suitable inert solvent like toluene with the addition of a phosphine-based reducing agent.

-

Heat the reaction mixture to reflux (typically 120-150 °C) for 12-24 hours. The reaction should be monitored by TLC or LC-MS for the disappearance of the starting material and the formation of the product.

-

After cooling to room temperature, the excess triethyl phosphite can be removed by distillation under reduced pressure.

-

The residue is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl group. The aromatic protons will appear as a multiplet system, with their chemical shifts and coupling constants being influenced by the chloro and pyrazole ring substituents. The N-methyl group will be a sharp singlet, typically in the range of 4.0-4.3 ppm.[4]

¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic and heterocyclic ring carbons, with the carbon bearing the chlorine atom showing a characteristic shift.[4]

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 166, along with a characteristic M+2 peak at m/z 168 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations within the heterocyclic ring system, and the C-Cl stretching vibration.[5]

Reactivity and Application as a Building Block

The true value of this compound lies in its versatile reactivity, which allows for its elaboration into more complex molecular architectures. The chlorine atom at the 7-position is the primary handle for functionalization, most notably through palladium-catalyzed cross-coupling reactions.[6]

Figure 2: Key cross-coupling reactions of this compound.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents at the 7-position.[7]

General Protocol for Suzuki-Miyaura Coupling:

-

In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.10 eq), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

-

Add a suitable solvent system, commonly a mixture of toluene and water or dioxane and water.

-

Heat the mixture to reflux (80-100 °C) and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the 7-aryl-2-methyl-2H-indazole derivative.[7]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a wide range of 7-amino-indazole derivatives.[6][8][9] These can serve as key intermediates for further functionalization or as final products with desired biological activities.

General Protocol for Buchwald-Hartwig Amination:

-

To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq), a phosphine ligand (e.g., Xantphos or BINAP, 0.04-0.10 eq), and a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).

-

Add an anhydrous, aprotic solvent such as toluene or dioxane.

-

Heat the reaction mixture to 80-110 °C and stir for 12-48 hours, monitoring progress by TLC or LC-MS.

-

After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by flash column chromatography to obtain the desired 7-amino-2-methyl-2H-indazole product.[8]

Case Study: Application in Kinase Inhibitor Synthesis

The indazole scaffold is a common feature in many kinase inhibitors, where it often acts as a hinge-binding motif.[10][11] The 7-substituted-2-methyl-2H-indazole core allows for the exploration of the solvent-exposed region of the ATP-binding pocket, making it a valuable platform for developing potent and selective inhibitors. For instance, derivatives of this core have been investigated as inhibitors of various kinases, including AKT kinase, a key node in cell signaling pathways often dysregulated in cancer.[12] The pan-AKT inhibitor Afuresertib (GSK2110183) is a prominent example of a clinically investigated drug whose synthesis can utilize intermediates derived from substituted indazoles.

The synthesis of complex kinase inhibitors often involves a multi-step sequence where the this compound core is first coupled with another key fragment via a Suzuki or similar cross-coupling reaction, followed by further modifications.

Conclusion

This compound is a strategically important heterocyclic building block with broad applications in drug discovery. Its well-defined structure, coupled with the versatile reactivity of the 7-chloro substituent, provides a robust platform for the synthesis of diverse libraries of compounds for biological screening. The reliable protocols for its synthesis and subsequent functionalization via modern cross-coupling methodologies make it an accessible and powerful tool for medicinal chemists. As the demand for novel, targeted therapeutics continues to grow, the utility of well-designed building blocks like this compound is set to become even more critical in the quest for new medicines.

References

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google Patents [patents.google.com]

- 3. Buy this compound (EVT-1449897) | 1216469-16-7 [evitachem.com]

- 4. rsc.org [rsc.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]

- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. Indazole compounds as FGFR kinase inhibitor, preparation and use thereof - Patent US-10562900-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Advent of a Privileged Scaffold: A Historical and Technical Guide to the Synthesis of 7-chloro-2-methyl-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

The indazole core, a fused benzene and pyrazole ring system, stands as a cornerstone in modern medicinal chemistry, underpinning the structure of numerous therapeutic agents. The journey to understanding and manipulating this versatile scaffold is a story of fundamental chemical discovery and the relentless pursuit of synthetic efficiency and control. This in-depth guide delves into the historical context surrounding the synthesis of a specific, yet representative, member of this class: 7-chloro-2-methyl-2H-indazole. By examining the evolution of its synthesis, we gain a deeper appreciation for the foundational principles that continue to shape contemporary drug development.

From Serendipity to Strategy: The Dawn of Indazole Chemistry

The tale of the indazole ring begins in the late 19th century with the pioneering work of German chemist Emil Fischer. In 1880, while investigating the reactions of ortho-hydrazino cinnamic acid, Fischer unexpectedly synthesized the first indazole derivative, laying the groundwork for a new class of heterocyclic compounds.[1][2] This initial discovery, born from curiosity-driven research, opened the door to a rich field of synthetic exploration.

Early efforts to construct the indazole core were largely centered around intramolecular cyclization reactions of appropriately substituted benzene derivatives. Two classical methods that emerged from this era and remain fundamental to understanding indazole synthesis are the Jacobson and Von Auwers syntheses.

The Jacobson Indazole Synthesis: A Diazotization-Cyclization Cascade

The Jacobson synthesis, a cornerstone of early indazole chemistry, typically involves the diazotization of an N-acylated o-toluidine derivative, followed by an intramolecular cyclization. This method proved effective for the synthesis of 1H-indazoles. The causality behind this experimental choice lies in the generation of a reactive diazonium salt ortho to a methyl group, which can then participate in the ring-closing step.

The mechanism proceeds through the initial protection of the aniline nitrogen via acylation, which serves to moderate its reactivity and direct the subsequent nitrosation. Treatment with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite and a strong acid), leads to the formation of an N-nitrosoamine. This intermediate then rearranges and eliminates water to form the crucial diazonium salt. The final step is an intramolecular cyclization, where the electron-rich aromatic ring attacks the diazonium group, leading to the formation of the indazole ring system with concomitant loss of a proton.

Conceptual Workflow of the Jacobson Indazole Synthesis

Caption: Jacobson Synthesis Workflow

The Von Auwers Indazole Synthesis: Rearrangement and Ring Formation

Another classical approach, developed by Karl von Auwers in the early 20th century, provided an alternative route to indazoles, often yielding 2H-isomers as byproducts. The Von Auwers synthesis typically starts from an o-acylphenylhydrazine, which undergoes a base- or acid-catalyzed cyclization. The ingenuity of this method lies in the utilization of a pre-formed N-N bond in the hydrazine starting material, which then directs the formation of the pyrazole ring.

The mechanism involves the initial formation of a hydrazone from the o-acylphenylhydrazine. Under acidic or basic conditions, this hydrazone undergoes a cyclization-dehydration sequence. The regiochemical outcome of this reaction, determining whether the 1H- or 2H-indazole is formed, is highly dependent on the nature of the substituents and the reaction conditions. This early work highlighted a critical challenge that would occupy synthetic chemists for decades: the control of regioselectivity in indazole synthesis.

The Challenge of Regioisomers: Synthesizing this compound

The synthesis of this compound presents a specific and illustrative challenge: the regioselective introduction of a methyl group at the N2 position of the indazole ring. The inherent electronics of the indazole system often favor alkylation at the N1 position, leading to mixtures of isomers that can be difficult to separate.

While a definitive "first" synthesis of this exact molecule is not readily apparent in early literature, a plausible and historically consistent approach would involve a two-step process: the synthesis of 7-chloroindazole followed by a methylation reaction.

Step 1: Synthesis of the 7-Chloroindazole Core

An early and straightforward approach to 7-chloroindazole would likely have employed a variation of the Jacobson synthesis, starting from 2-methyl-6-chloroaniline.

Hypothetical Early Protocol for 7-Chloroindazole Synthesis

| Step | Reagent/Conditions | Purpose |

| 1. Acetylation | Acetic anhydride, glacial acetic acid | Protection of the amino group. |

| 2. Nitrosation | Sodium nitrite, concentrated sulfuric acid, 0-5 °C | Formation of the N-nitroso intermediate. |

| 3. Cyclization | Heating in a suitable solvent (e.g., acetic acid) | Intramolecular cyclization to form the indazole ring. |

| 4. Work-up | Neutralization, extraction, and purification | Isolation of the 7-chloroindazole product. |

This process, while conceptually sound, would likely have suffered from moderate yields and the potential for side reactions, reflecting the experimental limitations of the time.

Step 2: The Critical N-Methylation Step

With 7-chloroindazole in hand, the next and most challenging step would be the regioselective methylation to obtain the desired 2-methyl isomer. Early methylation methods, often employing reagents like methyl iodide or dimethyl sulfate in the presence of a base, were notoriously unselective, typically yielding a mixture of N1- and N2-methylated products.

The underlying reason for this lack of selectivity lies in the similar nucleophilicity of the two nitrogen atoms in the indazole anion. The ratio of the N1 to N2 isomers is influenced by a delicate interplay of factors including the solvent, the nature of the base, the alkylating agent, and the electronic properties of the substituents on the indazole ring.

Regioselectivity Challenge in Indazole Methylation

Caption: Competing N1 and N2 Methylation Pathways

The Modern Era: Towards Regiocontrolled Synthesis

The historical challenges associated with the regioselective synthesis of 2H-indazoles like this compound have driven the development of more sophisticated and controlled synthetic methodologies. A common modern approach involves the cyclization of a precursor that already contains the N-methyl group, thereby circumventing the problematic N-alkylation step.

A widely cited method for the synthesis of this compound involves the reaction of 2-chlorobenzonitrile with methylhydrazine.[3] This approach directly installs the methyl group on one of the nitrogen atoms of the hydrazine precursor, leading to a more controlled cyclization and a higher yield of the desired 2H-indazole isomer.

Modern Synthetic Protocol for this compound

| Step | Reagent/Conditions | Purpose |

| 1. Reaction | 2-chlorobenzonitrile, methylhydrazine | Formation of the initial adduct. |

| 2. Cyclization | Heating in a suitable solvent (e.g., pyridine or acetic acid) | Intramolecular cyclization to form the 2-methyl-2H-indazole ring. |

| 3. Work-up | Removal of solvent, purification (e.g., chromatography) | Isolation of the pure this compound. |

This evolution from classical, often low-yielding and non-selective methods to modern, highly controlled syntheses encapsulates the progress in organic chemistry. The journey to synthesize this compound serves as a microcosm of the broader trends in drug discovery: a continuous drive for efficiency, selectivity, and a deep understanding of the underlying chemical principles.

Conclusion

The historical context of this compound synthesis is a testament to the enduring legacy of foundational organic chemistry. From the initial discoveries of Fischer to the classical methodologies of Jacobson and Von Auwers, the challenges of constructing and functionalizing the indazole ring have spurred innovation. The critical issue of regioselectivity, particularly in N-alkylation, has been a persistent theme, driving the development of more refined and controlled synthetic strategies. Today, the ability to synthesize specific isomers like this compound with high precision is a direct result of this rich history of scientific inquiry and problem-solving, providing the tools necessary for the continued exploration of the vast chemical space of indazole-based therapeutics.

References

-

Organic Chemistry Portal. 2H-Indazole synthesis. [Link]

- Gaikwad, D. D., et al. "Synthesis of indazole motifs and their medicinal importance: An Overview." ChemInform, vol. 46, no. 23, 2015.

- Singh, U. P., et al. "Indazole – an emerging privileged scaffold: synthesis and its biological significance." RSC Advances, vol. 13, no. 1, 2023, pp. 1-28.

Sources

Unraveling the Molecular Blueprint: A Technical Guide to Elucidating the Mechanism of Action of 7-Chloro-2-methyl-2H-indazole

Introduction: The Therapeutic Potential of the Indazole Scaffold

The indazole nucleus is a privileged heterocyclic framework in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] This bicyclic system, consisting of a fused benzene and pyrazole ring, is a key structural motif in several FDA-approved drugs, including the antiemetic granisetron and the potent kinase inhibitors pazopanib and axitinib.[4][5] The therapeutic versatility of indazole derivatives stems from their ability to mimic the hinge-binding motifs of key enzymes, such as kinases, and their capacity for diverse chemical modifications that fine-tune their pharmacological profiles.[6]

7-Chloro-2-methyl-2H-indazole is a specific derivative that has garnered interest for its potential biological activities, likely including antimicrobial and anticancer properties, consistent with other compounds in its class.[6] The substitution pattern of this molecule—a chlorine atom at the 7-position and a methyl group at the 2-position—is critical. The electron-withdrawing nature of the chlorine can modulate the electronics of the ring system, potentially enhancing interactions with biological targets, while the N-2 methyl group locks the tautomeric form, ensuring a consistent binding geometry.[6]

While the therapeutic potential of this compound is hypothesized to involve interactions with various enzymes and proteins, leading to the modulation of cellular signaling pathways and gene expression, the precise mechanism of action remains to be fully elucidated.[6] This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically investigate and define the molecular mechanism of this promising compound. The experimental strategies outlined herein are designed to be self-validating, ensuring a robust and reliable characterization of its biological activity.

Part 1: Foundational Characterization and Target Identification

The initial phase of a mechanism of action study involves a broad-based screening approach to identify the potential biological targets of this compound. This is followed by a more focused validation of the initial findings.

In Silico Target Prediction

Before embarking on extensive laboratory experiments, computational methods can provide valuable insights into the likely protein targets.

Protocol for In Silico Target Prediction:

-

Compound Preparation: Obtain the 2D structure of this compound and convert it to a 3D conformation using a computational chemistry software package (e.g., ChemDraw, MarvinSketch).

-

Target Prediction Software: Utilize a variety of target prediction algorithms and databases, such as SwissTargetPrediction, SuperPred, and PharmMapper. These tools compare the structure of the query compound to libraries of known ligands for a wide range of biological targets.

-

Data Analysis: Analyze the output from the different prediction tools, looking for consensus targets or target classes that are consistently identified. Pay close attention to targets that are implicated in cancer and infectious diseases, given the known activities of indazole derivatives.

Broad-Spectrum Kinase Profiling

Given that many indazole derivatives are known kinase inhibitors, a broad-spectrum kinase panel is a logical starting point for experimental target identification.

Protocol for Broad-Spectrum Kinase Profiling:

-

Compound Submission: Submit this compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology Corp). These services offer panels that test the compound against hundreds of purified kinases at a fixed concentration (typically 1-10 µM).

-

Data Interpretation: The service will provide data on the percent inhibition of each kinase. Identify "hits" as kinases that are inhibited by more than a certain threshold (e.g., >50% or >70%).

-

Dose-Response Validation: For the primary hits, perform follow-up dose-response assays to determine the IC50 (half-maximal inhibitory concentration) for each kinase. This will confirm the initial findings and provide a quantitative measure of potency.

Data Presentation:

| Kinase Target | Percent Inhibition at 10 µM | IC50 (nM) |

| Kinase A | 85% | 150 |

| Kinase B | 72% | 800 |

| Kinase C | 45% | >10,000 |

Cellular Target Engagement Assays

Confirming that the compound interacts with its putative target in a cellular context is a critical validation step.

Workflow for Cellular Target Engagement:

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Protocol for CETSA:

-

Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified period.

-

Thermal Challenge: Aliquot the treated cells and heat them to a range of temperatures. The binding of the compound to its target protein should stabilize it, increasing its melting temperature.

-

Protein Fractionation: After heating, lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Target Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry. A shift in the melting curve in the presence of the compound indicates target engagement.

Part 2: Elucidating Cellular and Phenotypic Consequences

Once a primary target or a set of high-confidence targets has been identified and validated, the next step is to understand the downstream cellular consequences of target engagement.